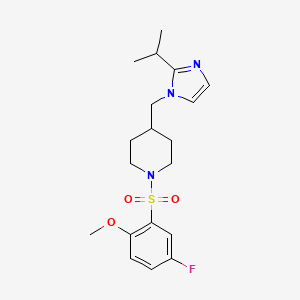
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enantioselective Synthesis and Cycloaddition Reactions
The research presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which is a novel approach for the cycloaddition of cyclic N-sulfonylimines and ynones .
Fluorinated Sulfone Derivatives and Olefination Reactions
The second paper discusses the preparation of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives, which serve as reagents for fluoroalkylidene synthesis. The study explores the metalation and electrophilic fluorination processes, as well as the condensation reactions with aldehydes to produce fluoroalkylidenes. The olefination conditions and their impact on stereoselectivity are also examined, providing insights into the synthesis of fluoro olefin products .
Synthesis of O-Substituted Piperidine Derivatives
In the third paper, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized. The process involves coupling benzenesulfonyl chloride with piperidine and subsequent substitution with various electrophiles. The synthesized compounds are characterized and evaluated for their biological activity, particularly against butyrylcholinesterase enzyme .
Antibacterial Piperazine Derivatives
The fourth paper describes the design and synthesis of novel piperazine derivatives with potential antibacterial activities. The study investigates the effects of solvent, acid acceptor, and reaction temperature on the yield of the synthesized compounds. The antibacterial activities of these derivatives are tested against various pathogens, with some showing promising results .
Biological Activities of Piperidinyl-4-Phenylthioether and Sulfone Derivatives
Finally, the fifth paper focuses on the synthesis of 4-piperidinylthioether and sulfone derivatives as selective ligands for the 5-HT2A receptor. The compounds are synthesized from 2,3-dimethoxythiophenol and tested for their affinities to various receptors. The results indicate that these sulfur-containing analogues have high selectivity for the 5-HT2A receptor, suggesting potential for further research .
Aplicaciones Científicas De Investigación
1. Anticancer Applications
Compounds similar to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine have shown potential in anticancer applications. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, were evaluated as promising anticancer agents (Rehman et al., 2018).
2. Antibacterial Activity
Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, showed significant antibacterial potentials. These compounds were moderate inhibitors, with some being more active against Gram-negative bacterial strains (Iqbal et al., 2017).
3. Corrosion Inhibition
Piperidine derivatives, such as 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives on iron, demonstrating their effectiveness in corrosion protection (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S/c1-14(2)19-21-8-11-22(19)13-15-6-9-23(10-7-15)27(24,25)18-12-16(20)4-5-17(18)26-3/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGJUBRAHPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
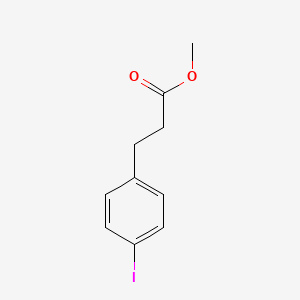
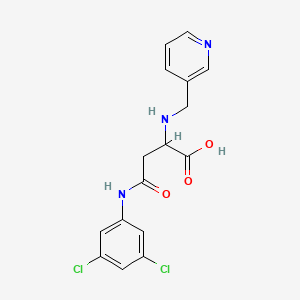
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
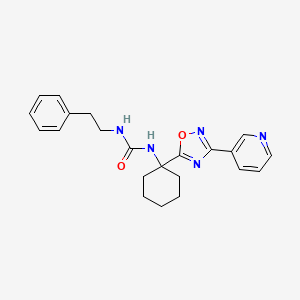
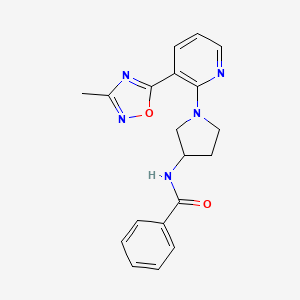
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
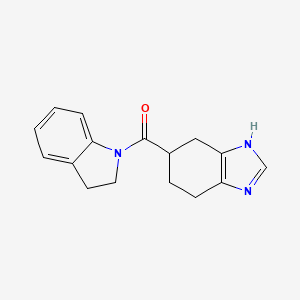
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
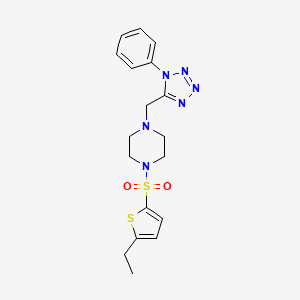
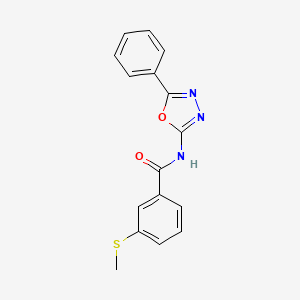
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)